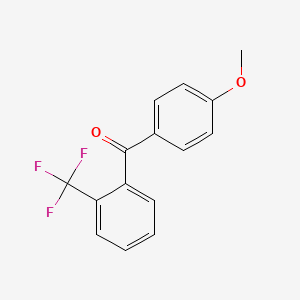

4-Methoxy-2'-trifluoromethylbenzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-11-8-6-10(7-9-11)14(19)12-4-2-3-5-13(12)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRQONQZOIINRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214588 | |

| Record name | (4-Methoxyphenyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190728-31-5 | |

| Record name | (4-Methoxyphenyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190728-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Methoxy 2 Trifluoromethylbenzophenone and Analogous Structures

Photochemical Transformations and Excited State Dynamics

Upon absorption of ultraviolet light, benzophenones are promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T1) with a quantum yield approaching unity. aip.org The reactivity of the benzophenone (B1666685) derivative is then dictated by the electronic nature and energy of this triplet state.

Generation of Biradical Species from Benzophenone Derivatives

The lowest triplet state of benzophenone has a biradicaloid character, with unpaired electron density localized on the carbonyl oxygen and the aromatic rings. This excited triplet state is a highly reactive species capable of participating in a variety of photochemical reactions. The primary process for many benzophenone derivatives is the abstraction of a hydrogen atom from a suitable donor, which results in the formation of a pair of radicals: a benzhydrol radical (ketyl radical) and a radical derived from the hydrogen donor. acs.org

In the case of 4-Methoxy-2'-trifluoromethylbenzophenone, the triplet excited state will also possess this biradical character. The substituents on the phenyl rings will modulate the reactivity of this species. The electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group will influence the electron density distribution and the stability of the resulting ketyl radical.

Norrish Type I and Type II Processes in Methoxy-Substituted Ketones

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond of an excited ketone, forming an acyl and an alkyl radical. wikipedia.org However, benzophenones and their derivatives are generally not observed to undergo Norrish Type I reactions. numberanalytics.com Their lowest triplet state is typically of n-π* character, which favors intermolecular hydrogen abstraction over α-cleavage.

The Norrish Type II reaction is an intramolecular process that involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. wikipedia.orgnih.gov This biradical can then either cleave to form an enol and an alkene or cyclize to yield a cyclobutanol (B46151) derivative. For a Norrish Type II reaction to occur in a benzophenone derivative, an alkyl chain with an accessible γ-hydrogen must be present on one of the phenyl rings. In this compound, the substituents are a methoxy group and a trifluoromethyl group, neither of which provides a γ-hydrogen for abstraction. Therefore, this compound is not expected to undergo a Norrish Type II reaction.

Kinetics of Photoreduction and Hydrogen Atom Transfer Mechanisms

The photoreduction of benzophenones in the presence of a hydrogen donor, such as an alcohol, proceeds via a hydrogen atom transfer (HAT) mechanism. The rate of this reaction is highly dependent on the electronic properties of the substituents on the benzophenone core. core.ac.uk Studies on substituted benzophenones have shown that both the primary photoreduction (reaction of the excited benzophenone with the hydrogen donor) and the secondary photoreduction (reaction of a ground-state benzophenone with the aliphatic ketyl radical formed in the primary step) are significantly influenced by the substituents. core.ac.uk

| Compound | Primary Photoreduction Rate Coefficient (k_primary) [M⁻¹s⁻¹] | Secondary Photoreduction Rate Coefficient (k_secondary) [M⁻¹s⁻¹] |

|---|---|---|

| Benzophenone | 1.0 x 10⁶ | 1.1 x 10⁹ |

| Di-para-methoxybenzophenone | 1.7 x 10⁵ | 1.5 x 10⁸ |

| Di-para-trifluoromethylbenzophenone | 1.5 x 10⁷ | 2.1 x 10⁹ |

Data sourced from Turóczi et al., J. Phys. Chem. A 2013, 117, 40, 10196-10210. core.ac.uk

Substituent Effects on Photoreactivity and Excited State Energies

Substituents on the aromatic rings of benzophenone can significantly alter its photophysical and photochemical properties. These effects can be rationalized by considering the influence of the substituents on the energy of the excited triplet state and the stability of the radical intermediates.

Electron-donating groups, such as the methoxy group, generally increase the energy of the n-π* triplet state and can sometimes lead to a π-π* lowest triplet state, which is less reactive in hydrogen abstraction reactions. Electron-withdrawing groups, such as the trifluoromethyl group, tend to lower the energy of the n-π* triplet state and increase its reactivity.

The Hammett parameter (σ) is a useful measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The photoreactivity of substituted benzophenones often shows a good correlation with the sum of the Hammett parameters of the substituents. For this compound, the methoxy group has a negative σ value, while the trifluoromethyl group has a positive σ value, leading to a complex interplay of electronic effects.

| Compound | Triplet State Energy (E_T) [kJ mol⁻¹] | Phosphorescence Quantum Yield (Φ_p) | Triplet State Lifetime (τ_T) [μs] |

|---|---|---|---|

| Benzophenone | 288.5 | 0.86 | 5.2 |

| Di-para-methoxybenzophenone | 290.1 | 0.85 | 8.5 |

| Di-para-trifluoromethylbenzophenone | 286.8 | 0.62 | 2.5 |

Data sourced from Turóczi et al., J. Phys. Chem. A 2013, 117, 40, 10196-10210. core.ac.uk

Oxidative Transformations

The oxidation of benzophenone derivatives can lead to the introduction of new functional groups, such as hydroxyl groups, onto the aromatic rings. The position of this functionalization is governed by the directing effects of the substituents already present on the rings.

Regioselective Hydroxylation Reactions of Substituted Benzophenones

The regioselective hydroxylation of substituted benzophenones is an important transformation for the synthesis of various functionalized molecules, including UV absorbers and pharmaceutical intermediates. The introduction of a hydroxyl group onto the aromatic ring typically proceeds via an electrophilic aromatic substitution mechanism.

In this compound, the methoxy group is a strongly activating, ortho-, para-directing group. The trifluoromethyl group is a deactivating, meta-directing group. The benzoyl group is also a deactivating, meta-directing group. Therefore, electrophilic attack is most likely to occur on the ring bearing the activating methoxy group. The positions ortho and para to the methoxy group are activated. The para position is already substituted, so hydroxylation would be expected to occur at the positions ortho to the methoxy group. Steric hindrance from the adjacent benzoyl group and the methoxy group itself will influence the final regioselectivity of the reaction.

Radical Reactions and Cross-Coupling Chemistry

This compound and its isomers, such as 4-methoxy-4'-trifluoromethylbenzophenone (B3022268), are effective photoredox catalysts. tcichemicals.com These molecules possess a "push-pull" electronic structure, with an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group. This structure shifts the molecule's absorption wavelength to a longer, lower-energy region compared to unsubstituted benzophenone, allowing for catalysis under milder conditions, such as irradiation with fluorescent light instead of high-energy UV light. tcichemicals.com

Upon light irradiation, these benzophenone derivatives are excited to a triplet state, generating biradical species. tcichemicals.com From this excited state, they can facilitate several key processes:

Energy Transfer (ET): The excited benzophenone can transfer its energy to another molecule, promoting it to an excited state to initiate a reaction. tcichemicals.comnih.gov

Single Electron Transfer (SET): The excited catalyst can act as either an electron donor or acceptor, initiating radical reactions through the formation of radical ions. tcichemicals.comnih.gov

These pathways are fundamental to the compound's application in various photocatalytic transformations. tcichemicals.com

A significant application of 4-methoxy-4'-trifluoromethylbenzophenone is as a photoredox catalyst in C(sp²)–C(sp³) cross-coupling reactions. tcichemicals.com This type of bond formation is crucial in medicinal chemistry for increasing the three-dimensional character of drug-like molecules. nih.gov

In one reported system, the synergy of the triplet-excited ketone and a nickel catalyst enables the arylation of C(sp³)–H bonds. For example, the cross-coupling of aryl bromides with saturated heterocyclic rings proceeds under fluorescent light irradiation. This reaction uses a catalytic amount of 4-methoxy-4'-trifluoromethylbenzophenone, a nickel source such as Ni(acac)₂, and a ligand. tcichemicals.com This dual catalytic system merges the ability of the excited benzophenone to initiate radical processes with the capacity of nickel to perform cross-coupling. tcichemicals.com

Table: Conditions for C(sp²)–C(sp³) Cross-Coupling

| Component | Role | Example |

|---|---|---|

| Photoredox Catalyst | Light absorption and initiation of radical pathway | 4-Methoxy-4'-trifluoromethylbenzophenone tcichemicals.com |

| Cross-Coupling Catalyst | C-C bond formation | Ni(acac)₂ tcichemicals.com |

| Ligand | Stabilizes and activates the Ni catalyst | 6,6'-Di-3-picolyl tcichemicals.com |

| Base | Stoichiometric reagent | Sodium Carbonate tcichemicals.com |

The photocatalytic activity of 4-methoxy-4'-trifluoromethylbenzophenone extends to the generation of silyl (B83357) and alkyl radicals, which are key intermediates in synthesis. tcichemicals.comiu.edu The process begins with the excited benzophenone abstracting a hydrogen atom from a silane, a process known as Hydrogen Atom Transfer (HAT).

Silyl Radical Generation: Using a suitable hydrogen donor like tris(trimethylsilyl)silane, the photo-excited benzophenone generates a silyl radical via HAT. tcichemicals.com

Alkyl Radical Generation: The resulting silyl radical is a potent agent for Halogen Atom Transfer (XAT). tcichemicals.comnih.gov It can abstract a halogen atom (e.g., bromine) from an alkyl halide to generate an alkyl radical. tcichemicals.comnih.gov The formation of the strong silicon-halogen bond provides the thermodynamic driving force for this step. nih.gov

This sequential HAT and XAT process is instrumental in enabling reductive cross-coupling reactions between two different electrophiles, such as an aryl bromide and an alkyl bromide, under nickel catalysis. tcichemicals.com

Other Significant Reaction Pathways

Benzophenones, as a class of aromatic ketones, undergo several characteristic reductive transformations. The specific reactivity of this compound would be influenced by its electron-donating and electron-withdrawing substituents, which modulate the electron density of the carbonyl group. researchgate.net

Chemical Reduction: A classic reductive process for benzophenone involves reaction with alkali metals like sodium. This single-electron reduction forms a deeply colored ketyl radical anion. wikipedia.org If an excess of the alkali metal is present, a second reduction can occur, leading to the formation of a dianion. wikipedia.org In the presence of a proton source, the ketyl radicals can dimerize to form benzpinacol. osti.govhilarispublisher.com

Electrochemical Reduction: The electrochemical reduction of benzophenone in aprotic solvents proceeds through two distinct one-electron steps. researchgate.net

First Reduction: A reversible one-electron transfer produces the free radical anion (Bzph⁻).

Second Reduction: A subsequent one-electron transfer yields the dianion (Bzph²⁻).

The potential at which these reductions occur is affected by substituents on the aromatic rings. Electron-withdrawing groups, like the trifluoromethyl group, generally make the reduction potential higher (less negative), while electron-donating groups like the methoxy group have the opposite effect. researchgate.net

Photoreduction: Upon absorption of UV light, benzophenone is excited to a triplet diradical state. hilarispublisher.com This excited state can abstract a hydrogen atom from a suitable donor (like an alcohol solvent) to form a ketyl radical. Two of these ketyl radicals can then dimerize to yield benzpinacol. hilarispublisher.com

| Reduction Method | Key Intermediate(s) | Final Product(s) (Protic Conditions) |

| Chemical (e.g., Na) | Ketyl radical anion, Dianion wikipedia.org | Benzpinacol, Diphenylmethanol |

| Electrochemical | Radical anion, Dianion researchgate.net | Benzpinacol, Diphenylmethanol |

| Photochemical | Excited triplet state, Ketyl radical hilarispublisher.com | Benzpinacol hilarispublisher.com |

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound in nucleophilic and electrophilic substitution reactions is dictated by the electronic properties of its substituents and their positions on the two aromatic rings. The methoxy group (-OCH3) on one ring is a strong electron-donating group, while the trifluoromethyl group (-CF3) on the other is a potent electron-withdrawing group. This electronic dichotomy governs the susceptibility of each ring to nucleophilic or electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. In this compound, the ring bearing the trifluoromethyl group is significantly more susceptible to SNAr reactions than the methoxy-substituted ring. The -CF3 group, being a powerful electron-withdrawing substituent, decreases the electron density of the aromatic ring it is attached to, facilitating the attack of nucleophiles.

Research on analogous fluoro- and methoxy-substituted chalcones has demonstrated that in the presence of a nucleophile like a methoxy anion under basic conditions, fluorine atoms on an electron-poor aromatic ring can be readily displaced. acgpubs.org This is a common reaction pathway in SNAr mechanisms. acgpubs.org The rate of nucleophilic aromatic substitution is enhanced by the presence of fluorine substituents. acgpubs.org In the context of this compound, while there isn't a fluorine atom to act as a leaving group on the trifluoromethyl-substituted ring, the principle of activation by the -CF3 group remains. If a suitable leaving group were present on this ring, SNAr would be a plausible reaction pathway.

The general mechanism for SNAr involves a two-step process: the formation of a resonance-stabilized Meisenheimer intermediate, followed by the departure of the leaving group. nih.gov The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups like the trifluoromethyl group. nih.gov

The following table summarizes the expected reactivity of the two rings of this compound towards nucleophilic substitution.

| Ring | Substituent | Electronic Effect | Reactivity towards SNAr |

| A | 4-Methoxy | Electron-donating | Deactivated |

| B | 2'-Trifluoromethyl | Electron-withdrawing | Activated |

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on an electron-rich aromatic ring. The methoxy-substituted ring of this compound is highly activated towards EAS. The methoxy group is a strong activating group, donating electron density to the ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org This electron donation makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. libretexts.org In the case of the 4-methoxy substituted ring, the para position is already occupied by the benzoyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group (positions 3 and 5).

Conversely, the trifluoromethyl-substituted ring is strongly deactivated towards EAS. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. It destabilizes the carbocation intermediate, making the ring much less reactive towards electrophiles. youtube.com The trifluoromethyl group is a meta-director, so if a reaction were to occur on this ring under harsh conditions, the electrophile would add at the position meta to the -CF3 group.

The table below outlines the expected outcomes for electrophilic substitution on this compound.

| Ring | Substituent | Electronic Effect | Reactivity towards EAS | Directing Effect |

| A | 4-Methoxy | Electron-donating | Activated | Ortho, Para |

| B | 2'-Trifluoromethyl | Electron-withdrawing | Deactivated | Meta |

Detailed research findings on analogous structures support these predictions. For instance, studies on the trifluoromethylation of substituted benzenes show that electron-donating groups facilitate the reaction, while electron-withdrawing groups hinder it. rsc.org Similarly, the directing effects of activating and deactivating groups are a fundamental principle in organic chemistry, consistently observed in a vast array of electrophilic aromatic substitution reactions. youtube.com

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for 4-Methoxy-2'-trifluoromethylbenzophenone are required to populate this section. This would include chemical shifts (δ), coupling constants (J), and signal multiplicities to confirm the substitution pattern on both aromatic rings.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

This subsection would provide a full analysis of the ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the seven aromatic protons, with their chemical shifts and splitting patterns being crucial for assigning their positions. The ¹³C NMR spectrum would be analyzed to identify the carbonyl carbon, the trifluoromethyl-substituted carbon, the methoxy carbon, and the remaining aromatic carbons, with characteristic shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Information from 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be discussed here to confirm the connectivity between protons and carbons within the molecule, solidifying the structural assignment.

Mass Spectrometry for Molecular Formula Confirmation

This section requires high-resolution mass spectrometry data to confirm the elemental composition of the molecule.

High-Resolution Field Desorption Mass Spectrometry (FD-HRMS)

FD-HRMS data would be presented to provide the exact mass of the molecular ion, which serves to confirm the molecular formula, C₁₅H₁₁F₃O₂.

Electronic Spectroscopy for Photophysical Properties

This section would detail the electronic absorption properties of the compound based on UV-Vis spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum would be analyzed to identify the wavelengths of maximum absorbance (λmax). This data provides insight into the electronic transitions within the conjugated system of the benzophenone (B1666685) core, influenced by the methoxy and trifluoromethyl substituents.

Phosphorescence Studies of Aromatic Ketones

Phosphorescence spectroscopy is a powerful tool for investigating the triplet excited states of aromatic ketones like this compound. Upon absorption of ultraviolet light, the molecule can undergo intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). The subsequent radiative decay from the T₁ state to the ground state (S₀) results in phosphorescence.

The lifetime and quantum yield of phosphorescence are sensitive to the molecular structure and the surrounding environment. For substituted benzophenones, the nature and position of the substituents on the phenyl rings can significantly influence the phosphorescence characteristics. The methoxy group (-OCH₃), being an electron-donating group, and the trifluoromethyl group (-CF₃), a strong electron-withdrawing group, are expected to modulate the energy of the n-π* and π-π* triplet states.

Table 1: Representative Phosphorescence Data for Substituted Benzophenones in Solution

| Compound | Solvent | Phosphorescence Lifetime (τp) | Notes |

| Benzophenone | Benzene | ~5 µs | Reference compound. |

| 4-Methylbenzophenone | Benzene | ~10 µs | Electron-donating group. |

| 4-Bromobenzophenone | Benzene | ~2 µs | Heavy-atom effect. |

| This compound | Benzene | Estimated ~1-10 µs | Hypothetical data based on substituent effects. |

This table is illustrative and provides typical ranges for similar compounds.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy for Gas-Phase Analysis

Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive and selective technique for studying the electronic spectra of molecules in the gas phase. wikipedia.orgnih.gov In a typical (1+1) REMPI experiment, one photon excites the molecule to a specific rovibronic level of an excited electronic state, and a second photon ionizes the molecule from this excited state. nih.gov The resulting ions are then detected, often by time-of-flight mass spectrometry, which allows for mass-selective spectroscopy.

For aromatic ketones, REMPI spectroscopy can provide detailed information about the vibrational and rotational structure of their excited electronic states. ias.ac.in The technique is particularly valuable for studying molecules with low fluorescence quantum yields, as the detection of ions is often more efficient than the detection of photons. The spectral shifts observed in REMPI spectra can be correlated with the type, number, and position of substituents on the aromatic rings. nih.gov

While specific REMPI studies on this compound have not been reported, it is expected that its spectrum would be influenced by the electronic effects of the methoxy and trifluoromethyl substituents. These groups can shift the energy of the S₁ ← S₀ transition and alter the vibrational frequencies in the excited state.

Vibrational Spectroscopy for Conformational Analysis and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These techniques are invaluable for identifying functional groups and elucidating the conformational landscape of molecules.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, meaning that some vibrational modes may be active in one technique and not the other.

For this compound, the FTIR and Raman spectra would be dominated by characteristic vibrational bands corresponding to its functional groups. The carbonyl (C=O) stretching vibration is typically a strong and sharp band in the infrared spectrum of benzophenones, appearing in the region of 1640-1680 cm⁻¹. aip.org The precise frequency of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group would be expected to shift this frequency.

Other key vibrational modes include the C-O-C stretching of the methoxy group, C-F stretching vibrations of the trifluoromethyl group, and various C-H and C=C stretching and bending modes of the aromatic rings.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| C=O Stretch | 1650 - 1670 | FTIR (strong), Raman (moderate) |

| Aromatic C=C Stretch | 1580 - 1610 | FTIR, Raman |

| Asymmetric C-O-C Stretch | 1240 - 1280 | FTIR |

| Symmetric C-O-C Stretch | 1020 - 1060 | FTIR |

| C-F Stretch | 1100 - 1350 | FTIR (strong) |

| Aromatic C-H Bending | 750 - 900 | FTIR |

This table provides estimated frequency ranges based on data for similar substituted benzophenones. researchgate.netnih.gov

Elucidation of Conformational Isomers and Vibrational Signatures

The two phenyl rings in benzophenone are not coplanar and can rotate relative to each other around the single bonds connecting them to the carbonyl carbon. This can lead to the existence of different conformational isomers. The presence of bulky or interacting substituents can influence the preferred conformation and the energy barrier to rotation.

In this compound, the steric hindrance between the trifluoromethyl group at the 2'-position and the carbonyl group likely plays a significant role in determining the conformational preferences. rsc.org Vibrational spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), can be used to identify and characterize these conformers. nih.goviu.edu.sa Different conformers will have slightly different vibrational frequencies, and in some cases, distinct peaks for each conformer can be observed in the spectra, particularly at low temperatures.

By comparing the experimental FTIR and Raman spectra with the calculated spectra for different possible conformations, the most stable conformer(s) in the gas phase or in a particular solvent can be identified. This analysis provides crucial insights into the three-dimensional structure of the molecule.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2 Trifluoromethylbenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like 4-Methoxy-2'-trifluoromethylbenzophenone.

DFT calculations are instrumental in predicting the electronic structure of this compound, providing a quantitative description of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies a more reactive molecule. For substituted benzophenones, the nature and position of the substituents significantly influence these frontier orbitals. The electron-donating methoxy (B1213986) group (-OCH3) at the 4-position is expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl group (-CF3) at the 2'-position will likely lower the energy of the LUMO. This combined effect would lead to a reduced HOMO-LUMO gap compared to unsubstituted benzophenone (B1666685), thereby enhancing its reactivity.

Various global and local reactivity descriptors can be derived from the HOMO and LUMO energies to provide a more nuanced understanding of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

| Parameter | Description | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Higher than unsubstituted benzophenone due to the -OCH3 group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Lower than unsubstituted benzophenone due to the -CF3 group. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | Smaller than unsubstituted benzophenone. |

| Electronegativity (χ) | Tendency to attract electrons. | Expected to be relatively high. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Expected to be relatively low, indicating higher reactivity. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | Expected to be high, indicating a strong electrophilic character. |

The formation of a ketyl radical is a characteristic reaction of benzophenones upon one-electron reduction. This process is of significant interest in photochemistry and organic synthesis. Computational studies using DFT can model the reduction process and characterize the resulting ketyl radical of this compound.

The calculations can predict the spin density distribution in the radical, identifying the locations with the highest unpaired electron density. This information is crucial for understanding the radical's stability and its subsequent reactions. The presence of the methoxy and trifluoromethyl substituents will influence the electronic distribution and, consequently, the geometry and reactivity of the ketyl radical. For instance, the electron-donating methoxy group may help to delocalize the unpaired electron, while the trifluoromethyl group's inductive effect could impact the spin density on the adjacent phenyl ring.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or photochemical reactions, DFT can be used to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, reaction energy profiles can be constructed, providing insights into the reaction's feasibility and kinetics. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For this compound, the steric and electronic effects of the substituents will play a significant role in shaping the transition state structures and influencing the reaction pathways.

Ab Initio Quantum Chemical Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying molecular systems. While computationally more demanding than DFT, they can provide benchmark results for structural and energetic properties.

The presence of two phenyl rings connected by a carbonyl group allows for conformational flexibility in benzophenone derivatives. The dihedral angles between the phenyl rings and the carbonyl plane are key structural parameters. For this compound, the bulky trifluoromethyl group at the ortho position of one phenyl ring and the methoxy group at the para position of the other will significantly influence the preferred conformation.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to perform high-accuracy geometry optimizations to find the minimum energy conformers. By systematically rotating the dihedral angles and calculating the energy at each point, a potential energy surface can be generated. This surface reveals the stable conformers as energy minima and the rotational barriers as energy maxima (transition states for conformational change). These calculations can provide precise predictions of bond lengths, bond angles, and dihedral angles for the most stable conformations.

| Computational Method | Focus of Investigation | Key Findings for Substituted Benzophenones |

|---|---|---|

| MP2 | Structural optimization and energetic profiles of conformers. | Provides accurate geometries and relative energies of different rotational isomers. |

| Coupled Cluster (e.g., CCSD(T)) | High-accuracy single-point energy calculations for key conformers. | Offers a "gold standard" for benchmarking the energies of stable conformers and transition states. |

Molecular Dynamics Simulations

While quantum mechanical methods are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent, over a period of time.

For this compound, MD simulations can provide insights into its solvation structure, conformational dynamics in solution, and transport properties. By simulating the molecule surrounded by a large number of solvent molecules, one can observe how the solvent organizes around the solute and how the solute's conformation fluctuates over time. This is particularly relevant for understanding reaction kinetics in solution, as the solvent can play a crucial role in stabilizing reactants, intermediates, and transition states. MD simulations can also be used to calculate properties like the diffusion coefficient, which is important for understanding reaction rates that are diffusion-controlled.

Correlation of Computational Data with Experimental Spectroscopic Observations

A critical aspect of validating computational models is the correlation of calculated data with experimental spectroscopic measurements. frontiersin.org For this compound, this would involve comparing theoretically predicted spectra with experimentally obtained data from techniques such as Fourier-transform infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectroscopy.

Computational methods, particularly DFT, are widely used to predict vibrational frequencies. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, scaling factors are commonly applied. The comparison of the scaled theoretical vibrational spectra with experimental FT-IR and Raman spectra allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as the characteristic C=O stretch of the benzophenone core, as well as vibrations associated with the methoxy and trifluoromethyl substituents. researchgate.net

Similarly, electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). These calculations provide theoretical UV-Vis absorption spectra, which can be compared to experimental measurements. The position of the absorption maxima (λmax) and the intensity of the absorption bands provide a direct test of the computational model's ability to describe the electronic structure of the molecule. For this compound, the n → π* and π → π* transitions would be of particular interest. The substituents are expected to cause a shift in the absorption bands (a bathochromic or hypsochromic shift) compared to unsubstituted benzophenone, and accurate computational models should be able to reproduce this trend.

The table below presents a hypothetical correlation between experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Parameter | Experimental Value | Computed Value (Method) | Assignment |

|---|---|---|---|

| ν(C=O) IR Frequency | 1660 cm⁻¹ | 1695 cm⁻¹ (B3LYP/6-311G(d,p)) | Carbonyl stretch |

| ν(C-F) IR Frequency | 1130 cm⁻¹ | 1155 cm⁻¹ (B3LYP/6-311G(d,p)) | CF₃ symmetric stretch |

| ν(C-O-C) IR Frequency | 1250 cm⁻¹ | 1278 cm⁻¹ (B3LYP/6-311G(d,p)) | Methoxy C-O stretch |

| UV-Vis λmax (n → π) | 345 nm | 340 nm (TD-DFT/B3LYP) | n → π transition |

| UV-Vis λmax (π → π) | 255 nm | 252 nm (TD-DFT/B3LYP) | π → π transition |

Note: The data in this table is illustrative. The computational values are representative of typical results from DFT calculations for similar molecules and are presented for comparison purposes.

Such a correlative approach not only validates the theoretical methods but also provides a deeper understanding of the experimental spectra, enabling a confident interpretation of the structure-property relationships for this compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Strategic Building Block in Complex Organic Synthesis

Fluorinated compounds, particularly those containing a trifluoromethyl group, are of significant interest in medicinal chemistry and materials science due to their unique properties, such as enhanced metabolic stability and lipophilicity. nih.gov Molecules like 4-Methoxy-2'-trifluoromethylbenzophenone serve as "building blocks," which are foundational chemical structures used in the synthesis of more complex molecules. nih.govlifechemicals.com The presence of multiple functional groups on the benzophenone (B1666685) core allows for its use in creating a diverse range of derivatives. ossila.com For instance, benzophenone building blocks are utilized in the synthesis of fluorenone derivatives, which have applications in organic electronics and pharmaceuticals. ossila.com The strategic use of such fluorinated building blocks is a dominant approach in modern drug discovery. nih.gov

Development of Advanced Materials

The development of novel materials with specific, tunable properties is a major goal of modern chemistry. Benzophenone derivatives are often used as precursors for specialized polymers and other advanced materials.

Precursors for Polymers and Coatings

Benzophenone-containing molecules can be incorporated into polymer chains to create materials with enhanced thermal stability or specific photochemical properties. While research on other substituted benzophenones has shown their utility in synthesizing materials like polyketone esters, the specific application of this compound as a direct precursor for polymers and coatings is an area of ongoing research interest. ossila.com The principles of using functionalized monomers, such as those derived from methoxy-substituted phenols, to create thermoplastics and thermoset polymers are well-established, suggesting a potential pathway for the utilization of this compound. rsc.orgmdpi.com

Design of Photochromic Compounds

Photochromic compounds are materials that undergo a reversible change in color upon exposure to light. kanto.co.jpfrontiersin.org This property is valuable for applications such as smart windows, optical data storage, and ophthalmic lenses. nih.govpsu.edu The design of these materials often involves incorporating specific molecular structures, like naphthopyrans, that can isomerize upon light irradiation. psu.edugoogle.com The benzophenone moiety itself is a well-known photosensitizer. While direct application of this compound in photochromic systems is not widely documented, its structural motifs are relevant to the broader class of organic molecules investigated for photochromic properties.

Photoredox Catalysis

Photoredox catalysis utilizes light to drive chemical reactions under mild conditions. nih.govnih.gov This field has expanded rapidly, offering green and efficient alternatives to traditional synthetic methods. nih.gov

As a Push-Pull Benzophenone-Type Photoredox Catalyst

This compound is classified as a push-pull benzophenone. The methoxy (B1213986) group "pushes" electron density into the aromatic system, while the trifluoromethyl group "pulls" electron density away. This electronic arrangement is crucial for its function as a photoredox catalyst. tcichemicals.comrsc.orgmdpi.com

Upon irradiation with light, benzophenone derivatives are excited to a triplet state, generating a biradical species that can facilitate several types of chemical transformations, including:

Single Electron Transfer (SET)

Hydrogen Atom Transfer (HAT)

Energy Transfer (ET) tcichemicals.com

The push-pull structure modifies the molecule's absorption properties, shifting its light absorption to longer, lower-energy wavelengths (i.e., visible light) compared to unsubstituted benzophenone, which requires high-energy UV light. tcichemicals.com

Facilitation of Mild Reaction Conditions under Visible Light Irradiation

The ability to operate under visible light is a significant advantage of push-pull benzophenone catalysts. tcichemicals.com High-energy UV light can often degrade sensitive substrates in a reaction mixture. By contrast, visible light irradiation provides a milder and more selective energy source, compatible with a wider range of functional groups. researchgate.netnih.gov

This catalytic approach enables important reactions, such as C(sp²)–C(sp³) cross-couplings, which are fundamental for constructing complex organic molecules. For example, a similar catalyst, 4-methoxy-4'-trifluoromethylbenzophenone (B3022268), has been shown to catalyze the cross-coupling of aryl bromides with saturated heterocycles under fluorescent light. tcichemicals.com Such reactions proceed under mild conditions, often at room temperature, highlighting the practical benefits of this class of photoredox catalysts in modern organic synthesis. nih.govtcichemicals.comresearchgate.net

The table below summarizes a representative cross-coupling reaction facilitated by a push-pull benzophenone catalyst.

| Component | Role | Example |

| Aryl Halide | Substrate | Aryl Bromides |

| Coupling Partner | Substrate | Saturated Heterocycles |

| Photocatalyst | Catalyst | Push-Pull Benzophenone |

| Co-catalyst | Catalyst | Nickel complex (e.g., Ni(acac)₂) |

| Light Source | Energy Input | Fluorescent Light / Visible Light |

| Conditions | Environment | Mild, Room Temperature |

Research into Reactive Oxygen Species Generation (e.g., in photodynamic therapy applications for related compounds)

The benzophenone scaffold is a well-known photosensitizer, recognized for its ability to generate reactive oxygen species (ROS) upon exposure to ultraviolet (UV) light. nih.govmedicaljournals.se This property is central to the investigation of benzophenone derivatives in applications such as photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and treat other diseases. rsc.orgnih.gov The mechanism typically involves the benzophenone molecule absorbing light energy, transitioning to an excited triplet state, and then transferring that energy to molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a key ROS in PDT. nih.gov

Research has focused on enhancing the efficacy of benzophenone-containing photosensitizers. For instance, incorporating a benzophenone moiety into certain molecular structures has been shown to enhance ROS generation, leading to a synergistic effect between different types of PDT. rsc.org While direct studies on this compound for PDT are not extensively detailed in available literature, the phototoxic behavior of the core benzophenone structure is well-established. nih.govmedicaljournals.se Minor modifications to the benzophenone molecule can lead to significantly different phototoxic characteristics. medicaljournals.se

The generation of ROS by related compounds has been studied in various contexts. For example, 4-Methoxy-TEMPO, a different methoxy-containing compound, has been shown to induce oxidative stress by increasing ROS levels in human hepatoma cells. nih.govresearchgate.net This body of research underscores the potential of molecules containing a methoxy group to participate in redox processes. The investigation into benzophenone derivatives continues to be an active area, with a focus on developing new photoinitiators that can generate radicals for therapeutic purposes, addressing limitations of current PDT agents, such as oxygen dependence. researchgate.netresearchgate.net

The table below summarizes the types of ROS and their generation mechanisms, which are relevant to the study of photosensitizing compounds like benzophenone derivatives.

| Reactive Oxygen Species (ROS) | Generation Mechanism | Relevance to Photosensitizers |

| Singlet Oxygen (¹O₂) | Energy transfer from an excited photosensitizer in a triplet state to ground-state triplet oxygen (³O₂). This is known as a Type II process. nih.gov | Considered a primary cytotoxic agent in photodynamic therapy (PDT). nih.gov |

| Superoxide (B77818) (O₂•−) | Electron transfer from a photosensitizer in a triplet state to nearby oxygen. This is part of a Type I process. nih.gov | A precursor to other ROS, such as hydrogen peroxide and hydroxyl radicals. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide, which can be catalyzed by superoxide dismutase (SOD). nih.gov | A more stable ROS that can diffuse across cell membranes. frontiersin.org |

| Hydroxyl Radical (•OH) | Further conversion of superoxide and hydrogen peroxide, often catalyzed by transition metal ions (Fenton reaction). nih.gov | An extremely reactive and short-lived radical species. frontiersin.org |

Investigation as a Lead Compound in Medicinal Chemistry Research (from a synthetic and structural perspective)

In medicinal chemistry, a "lead compound" is a molecule that demonstrates pharmacological or biological activity and serves as the starting point for developing a new drug. technologynetworks.com this compound possesses structural features that make it an interesting candidate for investigation as a lead compound from both a synthetic and structural standpoint. The molecule combines three key components: a benzophenone core, a methoxy (-OCH₃) group, and a trifluoromethyl (-CF₃) group.

Synthetic Perspective: The synthesis of a library of analogs based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. The benzophenone core can be readily synthesized through established methods like the Friedel-Crafts acylation. This allows for systematic modifications to both aromatic rings. For instance, the position and nature of the substituents can be varied to explore their impact on biological activity. Synthetic routes for related compounds, such as 4-hydroxy-3-methoxy-4'-(trifluoromethyl)benzophenone, have been documented, providing a methodological basis for creating derivatives. prepchem.com The accessibility of starting materials like 4-methoxy-2-(trifluoromethyl)benzaldehyde (B35147) further facilitates the exploration of synthetic pathways. nih.gov

Structural Perspective: The trifluoromethyl (-CF₃) group is of significant interest in drug design. nih.gov Its inclusion in a lead compound can enhance key properties such as metabolic stability and lipophilicity. mdpi.comresearchgate.net The high electronegativity and stability of the C-F bond often protect the molecule from metabolic degradation, potentially improving its pharmacokinetic profile. mdpi.com The trifluoromethyl group can also influence binding affinity to biological targets. mdpi.com

The methoxy (-OCH₃) group is another common feature in medicinal compounds, often involved in hydrogen bonding or modulating electronic properties and solubility. The relative positioning of the methoxy and trifluoromethyl groups on the benzophenone scaffold creates a specific three-dimensional structure and electronic distribution that will govern its interaction with target proteins. researchgate.netresearchgate.net Detailed structural analysis, for example, using X-ray crystallography and Hirshfeld surface analysis on related compounds, provides insights into intermolecular interactions that stabilize the crystal packing, which can be extrapolated to understand potential binding modes with a biological target. researchgate.netnih.gov

The combination of a photosensitizing core (benzophenone) with powerful modulating groups (-OCH₃ and -CF₃) makes this compound a compelling starting point for developing new chemical entities, not only for photodynamic applications but also for other therapeutic areas where these structural motifs are relevant. mdpi.comnih.gov

The following table outlines the key structural features of this compound and their significance in the context of medicinal chemistry research.

| Structural Feature | Significance in Medicinal Chemistry |

| Benzophenone Scaffold | Known photosensitizer; provides a rigid core for orienting substituents; synthetically versatile for creating analog libraries. nih.govrsc.org |

| Trifluoromethyl (-CF₃) Group | Enhances metabolic stability and lipophilicity; can improve binding affinity to biological targets; acts as a bioisostere for other groups. mdpi.comresearchgate.net |

| Methoxy (-OCH₃) Group | Modulates electronic properties, solubility, and metabolic pathways; can participate in hydrogen bonding with target proteins. nih.gov |

| Relative Substitution Pattern | The specific ortho- and para- positions of the substituents define the molecule's overall shape, polarity, and potential for specific intermolecular interactions. researchgate.netresearchgate.net |

Future Directions and Emerging Research Avenues for 4 Methoxy 2 Trifluoromethylbenzophenone

Development of Sustainable Synthetic Methodologies

The future synthesis of 4-Methoxy-2'-trifluoromethylbenzophenone and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. hilarispublisher.comhilarispublisher.com Current synthetic routes often rely on traditional methods that may involve hazardous solvents and reagents. Future research should prioritize the development of more sustainable alternatives.

Key research directions include:

Solvent Selection: Exploring the use of green solvents, such as bio-derived alcohols (e.g., ethanol) or supercritical fluids, to replace conventional volatile organic compounds. hilarispublisher.comresearchgate.net Photoreduction reactions of benzophenones have been successfully carried out using ethanol (B145695) as a greener alternative to isopropyl alcohol. hilarispublisher.com

Catalysis: Investigating novel heterogeneous catalysts that can be easily separated and recycled, reducing waste and improving process economy. google.com For instance, tungstophosphoric acid supported on MCM-41 has been shown to be an efficient and reusable catalyst for the synthesis of 4-methoxybenzophenone (B1664615). researchgate.net

Energy Sources: Utilizing alternative energy sources like microwave irradiation or solar energy to drive reactions, potentially reducing reaction times and energy consumption. hilarispublisher.comijpda.org Sunlight, a renewable energy source, can be used to initiate photochemical reactions like the reduction of benzophenone (B1666685). hilarispublisher.comresearchgate.net

| Sustainable Approach | Objective | Example from Benzophenone Chemistry |

| Green Solvents | Reduce use of hazardous solvents | Using ethanol for photoreduction of benzophenone. hilarispublisher.com |

| Heterogeneous Catalysis | Enable catalyst recycling and reduce waste | Synthesis of 4-methoxybenzophenone using tungstophosphoric acid on MCM-41. researchgate.net |

| Alternative Energy | Lower energy consumption and reaction times | Utilizing sunlight (UV radiation) for photoreduction reactions. hilarispublisher.comijpda.org |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

While benzophenones are primarily known as photoinitiators, their derivatives could possess untapped catalytic potential. The photoreduction of benzophenone yields benzopinacol (B1666686), which is known to catalyze the formation of unsaturated polyesters and act as a free-radical polymerization initiator. hilarispublisher.comhilarispublisher.comresearchgate.net This suggests that this compound, upon photoreduction, could form a substituted benzopinacol with potentially enhanced or novel catalytic activities.

Future research should focus on:

Photocatalysis: Investigating the potential of this compound as a photocatalyst for organic transformations, leveraging its unique excited-state properties.

Polymerization Initiation: Evaluating the efficiency of its photoreduction product as a free-radical initiator for various monomers and comparing its performance to traditional initiators.

Asymmetric Catalysis: Designing chiral derivatives of this compound to explore their use in stereoselective catalytic reactions.

Advanced Time-Resolved Spectroscopic Studies on Excited State Dynamics

A deep understanding of the excited-state dynamics of this compound is crucial for its application in photochemistry and materials science. Advanced spectroscopic techniques can elucidate the complex sequence of events following photoexcitation. nih.gov Studies on substituted benzophenones reveal that the position of substituents significantly influences excited-state evolution channels, including intramolecular charge transfer (ICT) and intersystem crossing (ISC). aip.orgrsc.org

Future investigations should employ techniques such as:

Femtosecond and Nanosecond Transient Absorption Spectroscopy: To directly observe and characterize the transient species formed upon excitation, such as the singlet and triplet excited states and radical intermediates. acs.orgnih.gov This would allow for the determination of lifetimes and reaction pathways. acs.org

Time-Resolved Infrared (TRIR) Spectroscopy: To gain structural information on the excited states and transient intermediates, providing a more complete picture of the photochemical reaction mechanisms. wikipedia.org

Time-Resolved Fluorescence and Phosphorescence Spectroscopy: To probe the emissive properties of the molecule and determine the energy levels and lifetimes of its excited singlet and triplet states. wikipedia.orgnih.gov

These studies will clarify how the methoxy (B1213986) and trifluoromethyl substituents modulate the photophysical and photochemical properties, such as the efficiency of intersystem crossing and the reactivity of the triplet state. aip.org

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Transient Absorption Spectroscopy | Identification and kinetics of transient species (excited states, radicals). acs.orgnih.gov | Elucidating the photochemical reaction pathways and lifetimes of intermediates. |

| Time-Resolved Infrared Spectroscopy | Structural information of excited states and intermediates. wikipedia.org | Understanding the molecular geometry changes during photochemical processes. |

| Time-Resolved Emission Spectroscopy | Energy levels and lifetimes of emissive excited states. wikipedia.orgnih.gov | Characterizing the photophysical properties and potential for light-emitting applications. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Emerging research avenues include:

Reaction Condition Optimization: Using ML algorithms to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, thereby maximizing yield and minimizing byproducts. beilstein-journals.org

Retrosynthesis Planning: Employing AI-driven retrosynthesis tools to propose novel and efficient synthetic routes to the target molecule and its derivatives. pharmafeatures.com

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical and photophysical properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics. technologynetworks.com AI models can be trained on large spectroscopic datasets to predict how molecular structure influences reactivity. technologynetworks.com

The integration of AI can significantly reduce the experimental effort required for synthetic route development and the discovery of new functional molecules. chemcopilot.com

Investigation of Solid-State Reactivity and Host-Guest Chemistry

The behavior of molecules in the solid state can differ significantly from that in solution. Benzophenone and its derivatives have been explored as versatile host materials for phosphorescent organic light-emitting diodes (PhOLEDs) due to their high triplet energies. acs.orgnih.gov This opens up avenues for investigating this compound in the context of materials science and supramolecular chemistry.

Key areas for future research are:

Solid-State Photochemistry: Studying the photochemical reactions of this compound in its crystalline form to explore topochemical reactions and the synthesis of novel solid-state structures.

Host-Guest Chemistry: Evaluating its ability to act as a host molecule, forming inclusion complexes with various guest species. researchgate.net The benzophenone moiety can serve as a structural component in larger host molecules. acs.org

Organic Electronics: Assessing its potential as a host material in PhOLEDs. nih.gov Its high triplet energy, a characteristic of the benzophenone chromophore, could enable efficient energy transfer to phosphorescent guest emitters. rsc.org

Synthesis and Characterization of Multifunctional Derivatives with Tunable Properties

The existing methoxy and trifluoromethyl groups on the benzophenone scaffold provide a starting point for creating a library of multifunctional derivatives with finely tuned properties. mdpi.com By introducing additional functional groups, new functionalities can be integrated into the molecular structure.

Future synthetic efforts could target:

Luminescent Materials: Attaching chromophores or auxochromes to the benzophenone core to modulate its absorption and emission properties, potentially leading to new fluorescent probes or materials for OLEDs. mdpi.com

Biologically Active Compounds: Incorporating moieties known for their biological activity to explore potential pharmaceutical applications.

Smart Materials: Designing derivatives that respond to external stimuli such as light, pH, or temperature, for applications in sensors or responsive materials.

The systematic synthesis and characterization of such derivatives will expand the chemical space around this compound and could lead to the discovery of materials with novel and useful properties. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy-2'-trifluoromethylbenzophenone, and what critical parameters influence yield?

- Methodological Answer : A common approach for synthesizing benzophenone derivatives involves Friedel-Crafts acylation. For example, a similar compound, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, was synthesized using anhydrous AlCl₃ as a catalyst in dry nitrobenzene under reflux (80–90°C) . For this compound, key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃, FeCl₃) to activate the acylating agent.

- Solvent stability : Use of nitrobenzene or dichloromethane to stabilize intermediates.

- Substituent compatibility : Methoxy and trifluoromethyl groups may require protective strategies to avoid side reactions.

- Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis purification involves steam distillation, NaOH extraction, and recrystallization (ethanol or ether) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, CF₃ absorption at 1100–1200 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., dihedral angles between aromatic rings, bond lengths like C–F at 1.357 Å) .

- NMR : ¹H and ¹³C NMR distinguish methoxy (–OCH₃, δ ~3.8 ppm) and trifluoromethyl (–CF₃, δ ~120 ppm in ¹³C) groups .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. How should researchers handle discrepancies in spectral data during characterization?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Resolve via:

- Cross-validation : Compare IR, NMR, and X-ray data for consistency .

- Recrystallization : Use polar solvents (e.g., ethanol) to isolate pure crystals.

- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate spectra for comparison .

Advanced Research Questions

Q. What is the impact of the trifluoromethyl group on the compound’s electronic and reactivity profile?

- Methodological Answer : The –CF₃ group is strongly electron-withdrawing, which:

- Reduces electron density on the benzophenone core, altering reactivity in electrophilic substitutions.

- Enhances metabolic stability in biological studies due to resistance to oxidative degradation .

- Influences solubility : –CF₃ increases hydrophobicity, necessitating co-solvents (e.g., DMSO) for in vitro assays .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

- Methodological Answer :

- Substituent variation : Replace –OCH₃ with –OH or –Cl to assess antifungal activity trends (e.g., methyl substitution enhances antifungal potency in related benzophenones) .

- Pharmacophore mapping : Use docking studies to identify key interactions (e.g., hydrogen bonding with –CF₃ or methoxy groups) .

- In vitro testing : Screen against fungal strains (e.g., Candida albicans) with MIC assays .

Q. What strategies mitigate stability issues in aqueous or photolytic conditions?

- Methodological Answer :

- Photostability : Store in amber glassware to prevent UV-induced degradation (common in benzophenones) .

- Hydrolytic stability : Avoid acidic/basic conditions; use buffered solutions (pH 6–8) for dissolution .

- Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typical for benzophenones) .

Q. How can computational modeling predict degradation pathways or metabolite formation?

- Methodological Answer :

- DFT calculations : Simulate bond dissociation energies to identify labile sites (e.g., methoxy group cleavage).

- Metabolite prediction : Use software like Schrödinger’s QikProp to model phase I/II metabolism (e.g., –CF₃ resistance to oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.